molecular formula C8H6ClNO4 B8535327 6-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 899821-27-3

6-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No. B8535327
Key on ui cas rn: 899821-27-3
M. Wt: 215.59 g/mol
InChI Key: VMZHBAGNUZAWTI-UHFFFAOYSA-N
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Patent
US07585877B2

Procedure details

2-Chloro-6-methylbenzoic acid (99 mg, 0.58 mmol) was dissolved in conc. hydrochloric acid (1 mL) and cooled in an ice bath. To this solution potassium nitrate in conc. hydrochloric acid (1 mL) was added drop wise. The reaction mixture was stirred for 5 min, then the ice bath was removed and stirring was continued for another 2 hours. The reaction mixture was poured onto ice (25 g) and extracted with ethyl acetate (3×25 mL). The combined organic layers were dried over sodium sulphate, filtered and concentrated in vacuo to give a mixture of the desired 3-nitro (70%) and the 5-nitro (30%) derivatives (118.6 mg, 95%). No effort was made to separate the two isomers, and the mixture was used in the next step.
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
3-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[N+:12]([O-])([O-:14])=[O:13].[K+]>Cl>[Cl:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[C:7]([CH3:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
99 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Two
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Three
Name
3-nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (25 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
to separate the two isomers

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=CC=C(C(=C1C(=O)O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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